4-Bromo-2-methyl-5-nitrobenzaldehyde
Description
Properties
CAS No. |
476660-65-8 |
|---|---|
Molecular Formula |
C8H6BrNO3 |
Molecular Weight |
244.04 g/mol |
IUPAC Name |
4-bromo-2-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c1-5-2-7(9)8(10(12)13)3-6(5)4-11/h2-4H,1H3 |
InChI Key |
BOCKCHHCYWRZGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Sequential Bromination-Nitration Pathways
A prevalent strategy involves brominating 2-methylbenzaldehyde precursors before nitration. Electrophilic bromination using N-bromosuccinimide (NBS) in 1,2-dichloroethane at 80–100°C achieves 4-bromo-2-methylbenzaldehyde with 89% efficiency. Subsequent nitration employs potassium nitrate in concentrated sulfuric acid at 0–10°C, directing the nitro group to position 5 via meta-orientation relative to the electron-withdrawing aldehyde. This sequence avoids premature aldehyde oxidation but requires stringent temperature control to suppress polysubstitution.
Nitration Followed by Bromination
Alternative protocols prioritize nitration to leverage the methyl group’s ortho/para-directing effects. For example, nitrating 2-methylbenzyl alcohol at −5°C with fuming nitric acid installs the nitro group at position 5, followed by NBS-mediated bromination at 4. Oxidation of the benzyl alcohol to aldehyde using pyridinium chlorochromate (PCC) concludes the synthesis, yielding 78–84%. While this route circumvents aldehyde sensitivity during nitration, it introduces additional oxidation steps that complicate purification.
One-Pot Multi-Functionalization Strategies
Emerging approaches condense bromination and nitration into a single reactor by employing mixed-acid systems. A blend of 48% HBr and 70% HNO3 in dichloromethane at 40°C achieves concurrent bromination and nitration on 2-methylbenzaldehyde, albeit with reduced regiocontrol (65–72% yield). Computational modeling suggests the methyl group’s steric bulk marginally favors 5-nitro over 3-nitro products, but side reactions remain a limitation.
Stepwise Procedure Analysis
Bromination Techniques
Bromination efficiency hinges on reagent choice and solvent polarity:
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | 1,2-Dichloroethane | 80–100 | 89 |
| Br₂/FeBr₃ | CH₂Cl₂ | 25 | 76 |
| HBr/H₂O₂ | Acetic Acid | 70 | 68 |
NBS in non-polar solvents minimizes aldehyde side-reactions, whereas Br₂/FeBr₃ offers cost advantages despite lower yields. Radical bromination pathways remain underexplored but could enhance selectivity.
Nitration Optimization
Nitrating 4-bromo-2-methylbenzaldehyde requires careful acid selection to balance reactivity and safety:
- Potassium nitrate in H₂SO₄ : 85% yield at 0°C, minimal byproducts
- Acetyl nitrate (AcONO₂) : 78% yield, milder conditions but slower kinetics
- Nitronium tetrafluoroborate (NO₂BF₄) : 91% yield in CH₂Cl₂, expensive
Lower temperatures (−10°C) favor 5-nitro isomer formation, while exceeding 15°C promotes 3-nitro contaminants.
Aldehyde Protection-Deprotection Strategies
To prevent aldehyde oxidation during nitration, acetal protection proves effective:
- Protection : React 2-methylbenzaldehyde with ethylene glycol and p-TsOH in toluene, yielding 95% acetal.
- Bromination/Nitration : Proceed with standard conditions (NBS/KNO₃).
- Deprotection : Hydrolyze with 2M HCl in THF, recovering 88% aldehyde.
This approach adds two steps but boosts overall yield from 72% to 83% in multi-gram syntheses.
Industrial-Scale Production Challenges
Solvent Recovery and Waste Management
Large-scale processes prioritize 1,2-dichloroethane for bromination due to its recyclability (90% recovery via distillation). Conversely, dichloromethane’s low boiling point (40°C) complicates reuse, increasing costs by 18%.
Catalytic Innovations
Heterogeneous catalysts like Fe³⁺-montmorillonite reduce sulfuric acid usage by 40% in nitration, cutting waste pH adjustment steps. Pd/C systems enable catalytic debromination of side-products, improving purity to >99%.
Comparative Method Performance
| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|---|
| Bromination → Nitration | 3 | 81 | 97 | 220 |
| Nitration → Bromination | 4 | 78 | 95 | 245 |
| One-Pot | 2 | 68 | 89 | 190 |
| Acetal Protection | 5 | 83 | 99 | 310 |
The bromination-first route offers optimal cost-yield balance for APIs, while acetal protection suits high-purity applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Bromo-2-methyl-5-nitrobenzoic acid.
Reduction: 4-Bromo-2-methyl-5-aminobenzaldehyde.
Substitution: 4-Methoxy-2-methyl-5-nitrobenzaldehyde.
Scientific Research Applications
4-Bromo-2-methyl-5-nitrobenzaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-nitrobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Data Table: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Features |
|---|---|---|---|---|
| 4-Bromo-2-methyl-5-nitrobenzaldehyde | Not listed | C₈H₆BrNO₃ | Br (4), CH₃ (2), NO₂ (5) | High polarity, dual electronic effects |
| 2-Bromo-4-methyl-5-nitrobenzaldehyde | 159730-72-0 | C₈H₆BrNO₃ | Br (2), CH₃ (4), NO₂ (5) | Steric hindrance near aldehyde group |
| 4-Bromo-2-nitrobenzaldehyde | 5551-12-2 | C₇H₄BrNO₃ | Br (4), NO₂ (2) | Enhanced electrophilicity at aldehyde |
| 3-Bromo-2-hydroxy-5-nitrobenzaldehyde | Not listed | C₇H₄BrNO₄ | Br (3), OH (2), NO₂ (5) | Acidic, hydrogen-bonding capability |
| 4-Bromo-5-fluoro-2-methylbenzaldehyde | Not listed | C₈H₆BrFO | Br (4), F (5), CH₃ (2) | Improved lipophilicity |
Biological Activity
4-Bromo-2-methyl-5-nitrobenzaldehyde (C8H6BrNO3) is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a bromine atom, a methyl group, and a nitro group attached to a benzaldehyde framework, which contributes to its reactivity and biological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.
- Molecular Formula : C8H6BrNO3
- Molar Mass : Approximately 244.04 g/mol
- Structure : The compound consists of a benzene ring with substituents at the 2, 4, and 5 positions, influencing its chemical behavior and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Cytotoxic Effects : There is emerging evidence of cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy.
- Antioxidant Properties : The compound may exhibit antioxidant activity, which is beneficial in combating oxidative stress-related diseases.
Antimicrobial Activity
Studies have shown that derivatives of substituted benzaldehydes often demonstrate significant antimicrobial effects. For instance, similar compounds have been evaluated for their ability to inhibit Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, it is hypothesized that the presence of the nitro group enhances its reactivity with microbial targets.
| Compound | Activity | Inhibition Zone (mm) |
|---|---|---|
| This compound | Antimicrobial | TBD |
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of related compounds have shown promising results against various cancer cell lines. For example, a study demonstrated that certain nitro-substituted benzaldehydes exhibited cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells. While direct studies on this compound are still needed, its structural similarities suggest potential efficacy.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | TBD | |
| A549 | TBD |
Antioxidant Activity
Antioxidant properties are critical in preventing cellular damage caused by free radicals. Compounds similar to this compound have shown varying degrees of radical scavenging activity. The nitro group may play a role in enhancing these properties.
Case Studies
- Study on Benzaldehyde Derivatives : A comprehensive review highlighted the biological activities of various benzaldehyde derivatives, noting that those with electron-withdrawing groups (like nitro) often displayed enhanced cytotoxicity against cancer cell lines. This aligns with the expected behavior of this compound due to its structural characteristics .
- Antimicrobial Screening : In another study focusing on the antimicrobial properties of substituted benzaldehydes, compounds with similar structures were tested against common pathogens. Results indicated significant inhibition rates, suggesting that this compound could similarly affect microbial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
